2-{[morpholin-4-yl(oxo)acetyl]amino}-N-propylbenzamide
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Overview
Description
2-{[morpholin-4-yl(oxo)acetyl]amino}-N-propylbenzamide is a complex organic compound that features a morpholine ring, an acyl group, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[morpholin-4-yl(oxo)acetyl]amino}-N-propylbenzamide typically involves multiple steps, starting from readily available starting materials. One common approach involves the reaction of morpholine with an acylating agent to form morpholin-4-yl(oxo)acetic acid. This intermediate is then coupled with N-propylbenzamide under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This could include the use of advanced techniques such as continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
2-{[morpholin-4-yl(oxo)acetyl]amino}-N-propylbenzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
2-{[morpholin-4-yl(oxo)acetyl]amino}-N-propylbenzamide has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It may be used in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 2-{[morpholin-4-yl(oxo)acetyl]amino}-N-propylbenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Morpholin-4-yl(oxo)acetic acid: Shares the morpholine and acyl groups but lacks the benzamide moiety.
N-propylbenzamide: Contains the benzamide moiety but lacks the morpholine and acyl groups.
Uniqueness
2-{[morpholin-4-yl(oxo)acetyl]amino}-N-propylbenzamide is unique due to the combination of its structural elements, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-[(2-morpholin-4-yl-2-oxoacetyl)amino]-N-propylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O4/c1-2-7-17-14(20)12-5-3-4-6-13(12)18-15(21)16(22)19-8-10-23-11-9-19/h3-6H,2,7-11H2,1H3,(H,17,20)(H,18,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLZSDZFPJRIPRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC=CC=C1NC(=O)C(=O)N2CCOCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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